molecular formula C14H15ClN2O2 B2787946 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine CAS No. 1820650-93-8

3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine

Cat. No.: B2787946
CAS No.: 1820650-93-8
M. Wt: 278.74
InChI Key: BBIWEXNATQTTCV-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine is an organic compound with the molecular formula C14H15ClN2O2 It is a derivative of pyridine, featuring a benzyloxyethoxy group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxyethoxy Intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.

    Substitution Reaction: The 2-(benzyloxy)ethanol is then reacted with 5-chloropyridin-2-amine under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction can yield the corresponding amine.

    Substitution: Chlorine substitution can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxyethoxy group can enhance the compound’s ability to cross cell membranes, while the chlorine atom can influence its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(Benzyloxy)ethoxy]-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.

    3-[2-(Benzyloxy)ethoxy]-5-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.

    3-[2-(Benzyloxy)ethoxy]-5-iodopyridin-2-amine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine can influence its reactivity and binding properties compared to its bromine, fluorine, or iodine analogs

Properties

IUPAC Name

5-chloro-3-(2-phenylmethoxyethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-12-8-13(14(16)17-9-12)19-7-6-18-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIWEXNATQTTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(N=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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